{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
Description
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol (CAS No. 1184754-33-3) is a bicyclic tertiary amine derivative featuring both amino and hydroxymethyl substituents on the azabicyclo[2.2.2]octane scaffold. This compound is structurally characterized by a rigid bicyclic framework, which imparts unique stereochemical and electronic properties.
Properties
IUPAC Name |
(3-amino-1-azabicyclo[2.2.2]octan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(6-11)5-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQDUVFIFVNYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol, also known as 3-aminoquinuclidine, is a bicyclic amine with potential applications in medicinal chemistry, particularly in the treatment of cognitive dysfunction and neurological disorders. This article explores its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula: C7H14N2
- Molecular Weight: 126.1995 g/mol
- CAS Number: 6238-14-8
The compound's unique bicyclic structure contributes to its biological activity, particularly its interaction with neurotransmitter receptors.
This compound acts primarily as a selective agonist at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in cognitive processes and has been a target for drugs aimed at enhancing cognitive function in disorders such as schizophrenia and Alzheimer's disease.
Key Findings:
- Agonistic Activity : The compound exhibits a low EC50 value for activation of α7 nAChR, indicating high potency in stimulating this receptor while maintaining a favorable separation between EC50 and IC50 values for inhibition, thus allowing functional agonism over a wide concentration range .
- Cognitive Enhancement : In clinical trials, derivatives of this compound have shown promise in improving cognitive dysfunction associated with schizophrenia, demonstrating good tolerability and efficacy compared to placebo .
In Vitro Studies
Research has demonstrated that this compound enhances neurotransmission mediated by α7 nAChRs, leading to increased release of neurotransmitters such as dopamine and acetylcholine in neuronal cultures .
In Vivo Studies
Animal models have been employed to assess the cognitive-enhancing effects of the compound:
- Study Design : Mice were administered varying doses of this compound, followed by behavioral tests assessing memory and learning.
- Results : Treated mice exhibited improved performance in tasks measuring spatial memory compared to control groups .
Clinical Trials
A Phase 2 clinical trial assessed the efficacy of a derivative of this compound in patients with schizophrenia:
- Objective : To evaluate cognitive improvement.
- Outcome : The trial reported significant improvements in cognitive scores without notable adverse effects, supporting the compound's potential as an adjunct therapy in schizophrenia management .
Comparative Analysis
The following table summarizes key biological activities and pharmacological profiles of this compound compared to other related compounds:
| Compound Name | Receptor Target | EC50 (nM) | Cognitive Effects | Clinical Status |
|---|---|---|---|---|
| This compound | α7 nAChR | Low | Significant improvement | Phase 2 completed |
| (S)-Nicotine | α4β2 nAChR | 10 | Moderate enhancement | Approved for smoking cessation |
| Donepezil | Acetylcholinesterase | N/A | Mild improvement | Approved for Alzheimer's |
Scientific Research Applications
Medicinal Chemistry Applications
Antihistaminic Properties:
Quinuclidin-3-ylmethanol is an intermediate in the synthesis of mequitazine, an antihistamine used to treat allergic reactions. The compound's ability to inhibit histamine receptors makes it valuable in developing new antihistaminic drugs. The synthesis process involves several steps, including the reaction of quinuclidine derivatives with methanol under acidic conditions to yield high-purity products suitable for pharmaceutical use .
Neuropharmacology:
Research has indicated that derivatives of quinuclidin-3-ylmethanol can affect neurotransmitter systems, particularly in the modulation of cholinergic activity in the brain. This property opens avenues for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that compounds derived from this structure can enhance cognitive functions by acting on nicotinic acetylcholine receptors .
Biological Research Applications
Inhibition of Cell Migration:
Recent studies have demonstrated that certain analogs of {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol inhibit endothelial cell migration and neoangiogenesis. This is crucial for cancer research, as inhibiting blood vessel formation can prevent tumor growth and metastasis. In vitro assays using human umbilical vein endothelial cells (HUVECs) showed significant reductions in tubule formation when exposed to these compounds, indicating their potential as anti-cancer agents .
Cell-Based Phenotypic Screening:
The compound has been utilized in phenotypic screening assays to evaluate its effects on cellular processes such as proliferation and differentiation. For example, studies have highlighted its role in modulating endothelial cell behavior in response to various stimuli, which is essential for understanding vascular biology and developing therapies for vascular diseases .
Case Study 1: Antihistaminic Activity
A study published in a pharmaceutical journal demonstrated the efficacy of quinuclidin-3-ylmethanol derivatives in blocking H1 receptors, leading to reduced allergic responses in animal models. The results indicated that these compounds could serve as a basis for developing new antihistamines with fewer side effects compared to traditional options.
Case Study 2: Anti-Cancer Applications
In a recent study focusing on angiogenesis, researchers tested various analogs derived from this compound on HUVECs cultured on Matrigel. The results showed a marked decrease in capillary-like structure formation, suggesting potential applications in cancer therapeutics aimed at inhibiting tumor angiogenesis.
Comparison with Similar Compounds
The azabicyclo[2.2.2]octane scaffold is a versatile platform for derivatization. Below is a detailed comparison of {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol with structurally related compounds, focusing on molecular features, physicochemical properties, and functional roles.
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Physicochemical and Functional Properties
Polarity and Solubility: The amino and hydroxymethyl groups in this compound enhance its polarity compared to non-amino analogs like [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol. This increases its solubility in polar solvents but may reduce membrane permeability . The hydrochloride salt in 1-Azabicyclo[2.2.2]oct-3-yl(diphenyl)methanol improves aqueous solubility, making it more suitable for pharmaceutical formulations .
Stereochemical Influence: The (3S) and (3R) configurations in analogs (e.g., [(3S)-...methanol] and (3R)-...methanol) dictate spatial orientation of functional groups, affecting receptor binding and chiral recognition .
Biological Interactions: Chlorothiophene and diphenyl derivatives (e.g., CAS 10447-38-8 and ) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration or protein binding . The phenolic group in 3-({1-azabicyclo...phenol introduces acidity (pKa ~10), enabling pH-dependent solubility and reactivity .
Preparation Methods
Key Features of This Method:
- Starting Material: Strong mineral acid salt of 3-aminoquinuclidine (e.g., hydrochloride, hydrobromide).
- Condensation Agent: N,N'-dialkylcarbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).
- Reaction Medium: A mixture of pyridine and water, typically 50-90% pyridine by volume.
- Reaction Conditions: Room temperature to moderate heating (~5–50°C), reaction time about 24 hours or less.
- Process: The strong acid salt of 3-aminoquinuclidine is reacted with an aminobenzoic acid derivative in the presence of DCC to form benzamide intermediates, which can be hydrolyzed or further processed to yield the target compound or its derivatives.
This method is notable for:
- High yields and purity of the product.
- Economical and scalable for industrial production.
- Preservation of sensitive amino groups on the benzoic acid moiety.
- Avoidance of toxic or difficult-to-handle reagents like ethyl chloroformate or 1,1-carbonyldiimidazole used in other methods.
Reaction Mechanism Insights and Optimization
The condensation reaction proceeds via activation of the carboxylic acid group of the aminobenzoic acid by the carbodiimide reagent, forming an O-acylisourea intermediate, which then reacts with the amino group of the 3-aminoquinuclidine salt to form the amide bond. The presence of pyridine serves both as a solvent and a base to neutralize generated acids, while water content is carefully controlled to optimize solubility and reaction kinetics.
The equivalent ratio of strong acid to 3-aminoquinuclidine nitrogen is maintained at approximately 1:1 to ensure monoprotonation, which is critical for reaction efficiency and selectivity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 3-Aminoquinuclidine strong acid salt (e.g., hydrochloride) |
| Condensation Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Solvent System | Pyridine (50-90 vol.%) and Water (10-50 vol.%) |
| Temperature | 5°C to 50°C (preferably room temperature) |
| Reaction Time | Up to 24 hours |
| Product Purity | High, suitable for pharmaceutical applications |
| Yield Range | Consistently high (exact % not specified, but superior to previous methods yielding 15-38%) |
| By-products | N,N'-dicyclohexylurea (insoluble, easily removed) |
| Advantages | Economical, scalable, mild conditions, preservation of amino groups |
Comparative Notes on Alternative Methods
- Older methods using ethyl chloroformate and triethylamine in dimethylformamide yielded lower product yields (~15%) and involved more toxic reagents.
- Use of 1,1-carbonyldiimidazole as a condensation agent requires free base 3-aminoquinuclidine, which is difficult to obtain and toxic, limiting large-scale applicability.
- The pyridine-water-DCC method is superior in terms of yield, purity, and operational simplicity.
Research Findings and Industrial Relevance
- The method employing N,N'-dialkylcarbodiimide condensation in pyridine-water mixtures has been patented and utilized for the synthesis of related benzamide derivatives, indicating its robustness and industrial acceptance.
- The solubility of 2-alkoxy-aminobenzoic acids in pyridine is notably high, facilitating the reaction efficiency.
- The process allows for the preparation of high-purity intermediates that can be further functionalized or isolated as free bases after neutralization and crystallization.
Q & A
Q. Basic
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if aerosol formation is possible .
- Ventilation : Work in a fume hood to minimize inhalation risks. Ensure adequate airflow to prevent vapor accumulation .
- Storage : Store in a dry, temperature-controlled environment (2–8°C) in sealed containers to avoid degradation .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via authorized waste services. Avoid water flushing to prevent environmental contamination .
How is this compound synthesized, and what are the key reaction conditions?
Q. Basic
- Methodological Answer :
- Synthetic Routes : Derived from quinuclidine precursors via hydroxylation or aminolysis. For example, exo-2-azabicyclo[2.2.2]octan-6-ol can be synthesized using potassium carbonate and sodium iodide in aqueous conditions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Temperature Control : Maintain reactions at 0–25°C to prevent side-product formation .
What purification methods are recommended for isolating this compound?
Q. Basic
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases achieves >95% purity .
- Recrystallization : Use ethanol or ethyl acetate for recrystallization to remove polar impurities .
- Distillation : Fractional distillation under reduced pressure (20–50 mmHg) isolates the compound from volatile byproducts .
What pharmacological activities have been reported for derivatives of this compound?
Q. Advanced
- Methodological Answer :
- Anticholinergic Activity : Derivatives like 1-azabicyclo[2.2.2]octan-3-yl propionates show potent binding to muscarinic receptors, evaluated via radioligand displacement assays (IC₅₀: 0.08–57 nM) .
- 5-HT3 Receptor Antagonism : Analogues such as palonosetron exhibit antiemetic effects by blocking serotonin receptors, validated using in vitro electrophysiology and rodent models .
- Structure-Activity Relationships (SAR) : Introduce morpholine or thiomorpholine substituents to enhance selectivity for gastrointestinal targets .
How can the stereochemistry of this compound be analyzed?
Q. Advanced
- Methodological Answer :
- Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/isopropanol eluents to resolve enantiomers .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
- NMR Spectroscopy : Analyze coupling constants (e.g., J = 13.4 Hz for axial protons) and NOE correlations to confirm chair conformations .
What strategies optimize the stability of this compound under varying pH and temperature?
Q. Advanced
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–13). The compound is stable in neutral conditions but degrades in strong acids/bases via hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at ≤8°C to prevent thermal degradation .
- Lyophilization : Lyophilize hydrochloride salts to enhance shelf life in hygroscopic environments .
How do structural modifications to the bicyclic framework affect the compound’s biological activity?
Q. Advanced
- Methodological Answer :
- Quaternization : Methylating the nitrogen (e.g., 1-methyl-1-azoniabicyclo derivatives) increases hydrophilicity and reduces blood-brain barrier penetration, as shown in logP measurements (ΔlogP = −1.2) .
- Aromatic Substitutions : Adding phenyl or thiophene groups enhances binding to hydrophobic pockets in target proteins (e.g., 5-HT3 receptors), validated via molecular docking .
How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?
Q. Advanced
- Methodological Answer :
- Reproducibility Checks : Validate melting points using differential scanning calorimetry (DSC) and compare against literature (e.g., 142–251°C for salts in vs. unreported data in ).
- Solubility Profiling : Use shake-flask methods with HPLC quantification in water, ethanol, and DMSO. Discrepancies may arise from polymorphic forms or impurities .
What computational tools predict the reactivity and docking potential of this compound derivatives?
Q. Advanced
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at the hydroxyl group) and optimize transition states .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with 5-HT3 receptors) using GROMACS or AMBER to predict binding affinities .
What in vitro assays are used to evaluate the compound’s interaction with biological targets?
Q. Advanced
- Methodological Answer :
- Radioligand Binding Assays : Compete with [³H]-quinuclidinyl benzilate for muscarinic receptor binding in CHO-K1 cell membranes .
- Patch-Clamp Electrophysiology : Measure 5-HT3 receptor current inhibition in neuroblastoma cells (IC₅₀: ~0.1–1 µM) .
- Cytotoxicity Screening : Use MTT assays in HEK293 cells to rule off-target effects at therapeutic concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
